molecular formula C10H9N5S B13157800 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile

5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile

Cat. No.: B13157800
M. Wt: 231.28 g/mol
InChI Key: VXHRDDBUWCGRSW-UHFFFAOYSA-N
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Description

5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile is a complex organic compound that features a triazolo-pyrazine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups that may enhance its reactivity or binding properties.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile lies in its specific combination of the triazolo-pyrazine core with the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C10H9N5S/c11-5-7-1-2-8(16-7)10-13-9-6-12-3-4-15(9)14-10/h1-2,12H,3-4,6H2

InChI Key

VXHRDDBUWCGRSW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=C(S3)C#N)CN1

Origin of Product

United States

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